Electronic Property Differentiation: Computed LogP and TPSA Comparison
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene exhibits a computed octanol-water partition coefficient (LogP) of 3.56 and a topological polar surface area (TPSA) of 0 Ų . In comparison, the dechlorinated analog 2-(difluoromethyl)-1,4-difluorobenzene (CAS 195886-79-4) demonstrates a LogP of 2.65 and also a TPSA of 0 Ų [1]. The presence of the chlorine atom in the target compound increases LogP by approximately 0.91 units, reflecting a quantifiable increase in lipophilicity relative to its closest structural analog. This difference is meaningful for the design of molecules intended to cross biological membranes, as LogP values in the 3-4 range are often optimal for oral bioavailability [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.56 |
| Comparator Or Baseline | 2-(Difluoromethyl)-1,4-difluorobenzene (CAS 195886-79-4), LogP = 2.65 |
| Quantified Difference | Δ LogP = +0.91 |
| Conditions | Computed using standard molecular property prediction algorithms (vendor-reported values) |
Why This Matters
This quantified difference in lipophilicity provides a data-driven basis for selecting the target compound over its dechlorinated analog when designing molecules for which higher membrane permeability is desired.
- [1] PubChem. 2-(Difluoromethyl)-1,4-difluorobenzene (CID: 46311703). National Library of Medicine. View Source
- [2] Meanwell, N. A. (2018). 'Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.' Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
